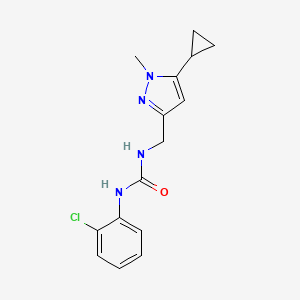

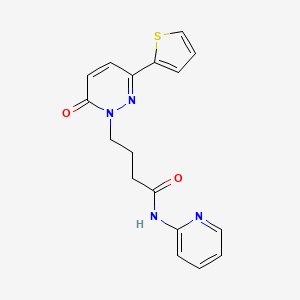

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide, also known as L-655,240, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and antifungal agents.

Scientific Research Applications

One-Pot Synthesis of Heterocyclic Sulfonamides

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide is involved in the synthesis of complex heterocyclic compounds. A study demonstrates a one-pot synthesis method to produce imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b][1,3]thiazol-5-yl sulfonamides from related precursors. This process showcases the compound's utility in creating nucleophilic addition products which are crucial in forming annulated heterocyclic derivatives, highlighting its importance in medicinal chemistry and drug design (Rozentsveig et al., 2013).

Role in Antiviral Research

Synthesis of Thiadiazole Derivatives for Antiviral Activity

Research on the compound's derivatives, specifically the 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has shown potential antiviral properties. These derivatives were synthesized through a six-step process and displayed anti-tobacco mosaic virus activity, indicating the compound's role in developing antiviral agents (Chen et al., 2010).

Antimicrobial and Antifungal Applications

Synthesis of Thiazolidinone Derivatives for Biological Activity

The compound is also pivotal in synthesizing N-sulfonamide-thiazolidin-4-one derivatives with prominent biological activities. These derivatives have been proven to exhibit excellent antifungal and antioxidant activities, offering potential in developing antimicrobial and preservative agents. Molecular docking studies have linked the observed biological activity to specific bonding and non-bonding interactions, providing insights into the compound's mechanism of action (Subhedar et al., 2016).

Antimicrobial Hybrid Compounds

Synthesis and Biological Evaluation of Sulfonamide Hybrids

Further research delves into creating novel hybrid compounds combining sulfonamide with carbamate/acyl-thiourea scaffolds. These compounds have been synthesized and evaluated for their antimicrobial activities, with specific hybrids showing significant efficacy against bacteria. Such studies underscore the compound's versatility and potential in developing new antimicrobial agents (Hussein, 2018).

properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S2/c1-2-13-8-9-16(25-13)26(22,23)18-14(12-6-4-3-5-7-12)10-19-15(20)11-24-17(19)21/h3-9,14,18H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAPSAJMBMFTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-5-ethylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)

![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2650430.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)